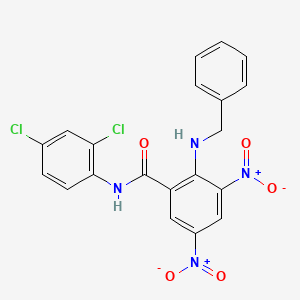![molecular formula C13H20N2O6 B12466590 1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol](/img/structure/B12466590.png)
1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol is a chemical compound with the molecular formula C11H18N2O5 It is known for its unique structure, which includes both hydroxyethyl and nitrophenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol typically involves the reaction of 4-nitrophenol with epichlorohydrin to form 3-(4-nitrophenoxy)propan-2-ol. This intermediate is then reacted with diethanolamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Ethers or esters.
科学的研究の応用
1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
作用機序
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the nitrophenoxy group can participate in electron transfer reactions. These interactions can modulate enzyme activities and cellular processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-[Bis(2-hydroxyethyl)amino]-2-propanol: Similar structure but lacks the nitrophenoxy group.
1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol: Similar structure but with a phenoxy group instead of a nitrophenoxy group.
Uniqueness
1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol is unique due to the presence of both hydroxyethyl and nitrophenoxy groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H20N2O6 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC名 |
1-[bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol |
InChI |
InChI=1S/C13H20N2O6/c16-7-5-14(6-8-17)9-12(18)10-21-13-3-1-11(2-4-13)15(19)20/h1-4,12,16-18H,5-10H2 |
InChIキー |
SOFAGXONCHXRDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CN(CCO)CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


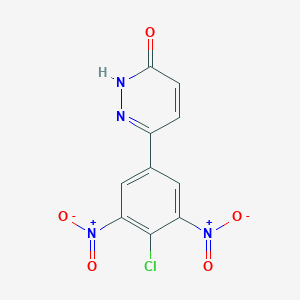
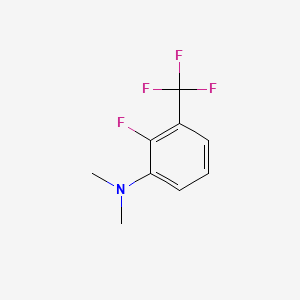
![N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide](/img/structure/B12466526.png)
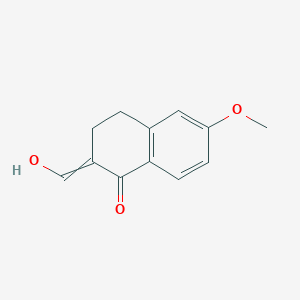
![2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12466541.png)
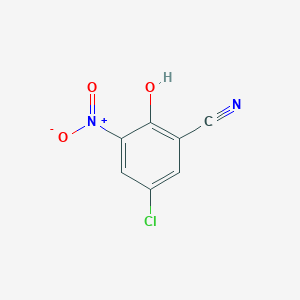

![2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12466568.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466569.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12466575.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide](/img/structure/B12466593.png)
![1-[4-(Decyloxy)phenyl]-3-(2-ethylphenyl)urea](/img/structure/B12466598.png)
